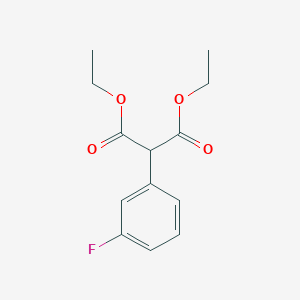
1,3-Diethyl 2-(3-fluorophenyl)propanedioate
Descripción general
Descripción
1,3-Diethyl 2-(3-fluorophenyl)propanedioate is a chemical compound with the molecular formula C13H15FO4 . It has a molecular weight of 254.25 .
Molecular Structure Analysis
The molecular structure of 1,3-Diethyl 2-(3-fluorophenyl)propanedioate consists of a propanedioate backbone with two ethyl groups and a 3-fluorophenyl group attached . The presence of the fluorine atom in the phenyl group can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Diethyl 2-(3-fluorophenyl)propanedioate are not available, related compounds have been used in organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes .Physical And Chemical Properties Analysis
1,3-Diethyl 2-(3-fluorophenyl)propanedioate has a predicted density of 1.173±0.06 g/cm3 and a predicted boiling point of 300.8±27.0 °C .Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2-(3-fluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJJWYVQWSAHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514150 | |
| Record name | Diethyl (3-fluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-(3-fluorophenyl)propanedioate | |
CAS RN |
400808-70-0 | |
| Record name | Diethyl (3-fluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
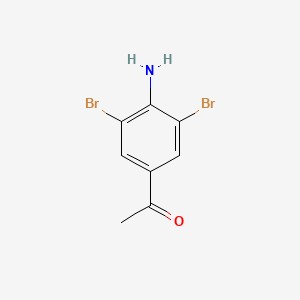
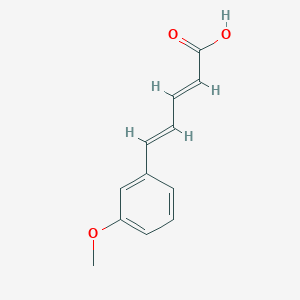
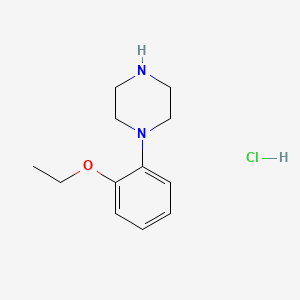
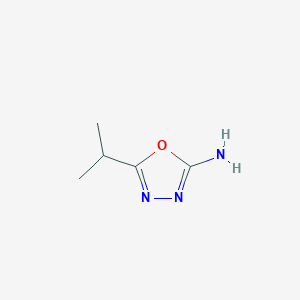
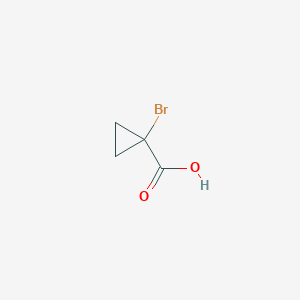
![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

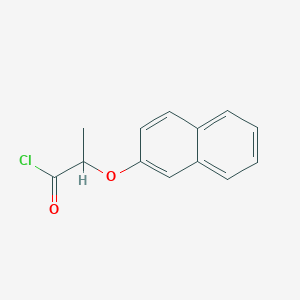
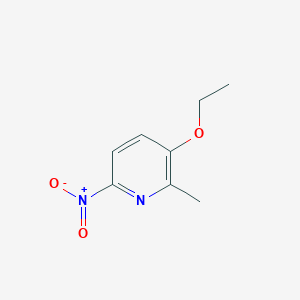
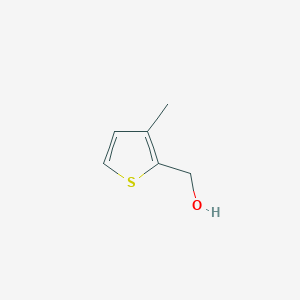
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
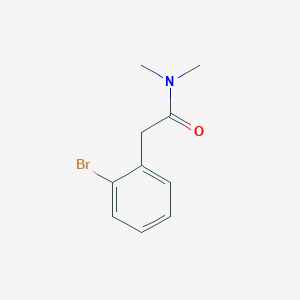
![Benzo[g]quinoxaline](/img/structure/B1338093.png)